
2,3,3-Trichlorocyclohex-1-en-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,3-Trichlorocyclohex-1-en-1-ol is an organic compound characterized by a cyclohexene ring with three chlorine atoms and a hydroxyl group attached
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,3-Trichlorocyclohex-1-en-1-ol typically involves the chlorination of cyclohexene derivatives. One common method includes the reaction of cyclohexene with chlorine gas in the presence of a catalyst, such as iron(III) chloride, under controlled conditions to ensure selective chlorination at the desired positions. The reaction is usually carried out at low temperatures to prevent over-chlorination and to maintain the integrity of the cyclohexene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of advanced separation techniques, such as distillation and crystallization, further purifies the compound for industrial applications.
化学反応の分析
Types of Reactions
2,3,3-Trichlorocyclohex-1-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to remove chlorine atoms or convert the hydroxyl group to a hydrogen atom.
Substitution: Chlorine atoms can be substituted with other functional groups, such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines (NH₂⁻) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 2,3,3-trichlorocyclohexanone or 2,3,3-trichlorocyclohexanoic acid.
Reduction: Formation of 2,3-dichlorocyclohexanol or cyclohexanol.
Substitution: Formation of 2,3,3-trihydroxycyclohex-1-en-1-ol or 2,3,3-triaminocyclohex-1-en-1-ol.
科学的研究の応用
2,3,3-Trichlorocyclohex-1-en-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and cellular pathways.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.
作用機序
The mechanism of action of 2,3,3-Trichlorocyclohex-1-en-1-ol involves its interaction with molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to active sites, altering enzyme activity, or modulating signaling pathways. The presence of chlorine atoms and the hydroxyl group can influence its reactivity and interactions with biological molecules.
類似化合物との比較
Similar Compounds
2,3-Dichlorocyclohex-1-en-1-ol: Lacks one chlorine atom compared to 2,3,3-Trichlorocyclohex-1-en-1-ol.
2,3,3-Trichlorocyclohexane: Similar structure but lacks the double bond and hydroxyl group.
2,3,3-Trichlorocyclohexanone: Contains a ketone group instead of a hydroxyl group.
Uniqueness
This compound is unique due to the combination of three chlorine atoms, a hydroxyl group, and a cyclohexene ring. This unique structure imparts specific chemical properties and reactivity, making it valuable for various applications in research and industry.
特性
CAS番号 |
93802-80-3 |
|---|---|
分子式 |
C6H7Cl3O |
分子量 |
201.5 g/mol |
IUPAC名 |
2,3,3-trichlorocyclohexen-1-ol |
InChI |
InChI=1S/C6H7Cl3O/c7-5-4(10)2-1-3-6(5,8)9/h10H,1-3H2 |
InChIキー |
YFEFXFQQJMSSPQ-UHFFFAOYSA-N |
正規SMILES |
C1CC(=C(C(C1)(Cl)Cl)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


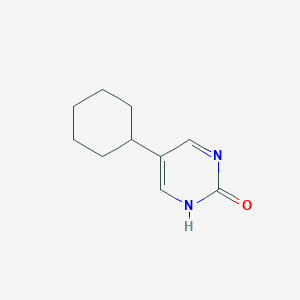

![N-[(4-tert-Butylphenyl)methoxy]benzamide](/img/structure/B14356762.png)



![6-(2,4-Dimethoxyphenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B14356785.png)
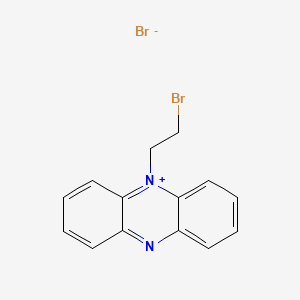
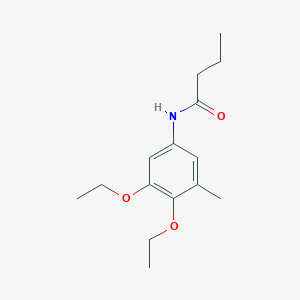
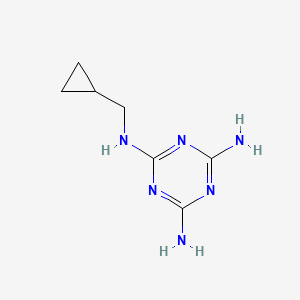
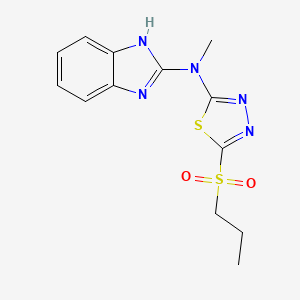
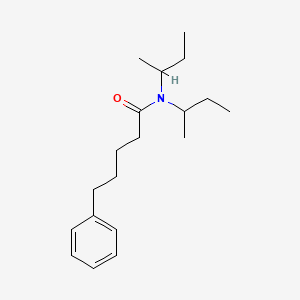
![2,9-Dimethyl-1,2-dihydro-3H-pyrrolo[3,4-b]quinolin-3-one](/img/structure/B14356809.png)
![3-[(6-Bromopyridin-2-yl)oxy]-N-(2-fluorophenyl)benzamide](/img/structure/B14356810.png)
